Product packaging for Flunitrazepam-d3(Cat. No.:CAS No. 219533-64-9)

Flunitrazepam-d3

Cat. No.: B593199
CAS No.: 219533-64-9
M. Wt: 316.30 g/mol
InChI Key: PPTYJKAXVCCBDU-FIBGUPNXSA-N
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Description

Contextual Overview of Flunitrazepam and its Significance in Research

Flunitrazepam is a potent benzodiazepine (B76468) that exhibits hypnotic, sedative, and amnestic properties. eurekaselect.com It is used clinically for treating severe insomnia and as a pre-anesthetic agent. uw.edu.plfarmaciajournal.com Beyond its medical applications, flunitrazepam has gained significance in forensic toxicology due to its illicit use in drug-facilitated crimes. eurekaselect.comnih.gov

The compound undergoes extensive and complex metabolism in the body. Major metabolic pathways include N-demethylation, 3-hydroxylation, and nitro-reduction, leading to a variety of metabolites. nih.gov The primary metabolites identified in biological samples are N-desmethylflunitrazepam, 3-hydroxy-flunitrazepam, and 7-aminoflunitrazepam (B158405). eurekaselect.comnih.govnih.gov Because flunitrazepam and its metabolites are often present in very low concentrations in blood and urine, highly sensitive and specific analytical methods are required for their detection and quantification. eurekaselect.comoup.com This analytical challenge underscores the importance of flunitrazepam in research, particularly in the development of robust toxicological analysis methods. eurekaselect.com

Rationale for the Application of Deuterated Analogues in Scientific Inquiry

In analytical chemistry, particularly in quantitative mass spectrometry, achieving precision and accuracy is paramount. clearsynth.com Deuterated analogues, also known as stable isotope-labeled (SIL) internal standards, are powerful tools used to enhance the reliability of these measurements. acanthusresearch.com An ideal internal standard behaves chemically and physically almost identically to the analyte (the substance being measured) throughout the entire analytical process, including sample extraction, cleanup, and instrumental analysis. acanthusresearch.com

Deuterium (B1214612) (²H or D) is a stable, non-radioactive isotope of hydrogen. clearsynth.com By strategically replacing one or more hydrogen atoms in a molecule with deuterium atoms, a labeled version of the compound is created. acanthusresearch.com This deuterated analogue has a slightly higher molecular weight than the non-labeled compound. acanthusresearch.com While it behaves nearly identically during chromatographic separation, allowing it to co-elute with the analyte, its increased mass allows it to be distinguished by a mass spectrometer. clearsynth.comkcasbio.com

The key advantages of using a deuterated internal standard are:

Compensation for Matrix Effects : Biological samples like blood and plasma are complex matrices that can interfere with the ionization of an analyte in a mass spectrometer, either suppressing or enhancing the signal. kcasbio.com Since the deuterated standard is affected by the matrix in the same way as the analyte, its signal can be used to normalize the analyte's signal, correcting for these variations. kcasbio.comcerilliant.com

Correction for Sample Loss : During the multi-step process of preparing a sample for analysis, some of the analyte may be lost. The SIL internal standard is added at the beginning of this process, and any loss it experiences is proportional to the analyte's loss. By measuring the ratio of the analyte to the internal standard, the original concentration of the analyte can be accurately determined. clearsynth.com

Role of Flunitrazepam-d3 within the Broader Scope of Isotopic Tracers

This compound is a deuterated isotopic tracer designed specifically for use as an internal standard in the quantitative analysis of flunitrazepam. caymanchem.comcaymanchem.comlipomed-usa.com In this compound, three hydrogen atoms on the N-methyl group are replaced with deuterium atoms. caymanchem.com This labeling position is stable and not prone to exchange with hydrogen atoms from solvents. acanthusresearch.com

The primary application of this compound is in forensic and clinical toxicology, where it is used to quantify flunitrazepam in biological matrices such as blood, plasma, and urine. caymanchem.comasme.org Analytical techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) rely on such internal standards to achieve the low detection limits and high precision needed to confirm flunitrazepam exposure. asme.orgojp.gov

By spiking a biological specimen with a known amount of this compound, analysts can correct for procedural inconsistencies and matrix-induced signal variations, leading to a highly accurate measurement of the flunitrazepam present in the sample. kcasbio.comasme.org This makes this compound an essential reference material for any laboratory performing quantitative analysis of this benzodiazepine. caymanchem.comlipomed-shop.com

Data Tables

Table 1: Chemical and Physical Properties of this compound

Property Value
Formal Name 5-(2-fluorophenyl)-1,3-dihydro-1-(methyl-d₃)-7-nitro-2H-1,4-benzodiazepin-2-one
CAS Number 219533-64-9
Molecular Formula C₁₆H₉D₃FN₃O₃
Formula Weight 316.3

Data sourced from supplier technical information. caymanchem.comcaymanchem.com

Table 2: Major Metabolites of Flunitrazepam

Metabolite Name Metabolic Pathway
N-desmethylflunitrazepam N-demethylation
3-hydroxy-flunitrazepam 3-hydroxylation
7-aminoflunitrazepam Nitro-reduction
7-acetamidoflunitrazepam N-acetylation of the amino group
7-amino-N-desmethylflunitrazepam Combination of nitro-reduction and N-demethylation
3-hydroxy-7-aminoflunitrazepam Combination of 3-hydroxylation and nitro-reduction

Data compiled from metabolic profile reviews. eurekaselect.comnih.gov

Table 3: Examples of Analytical Performance Using Deuterated Standards for Benzodiazepine Analysis

Analytical Parameter Reported Value Analytical Technique
Limit of Detection 0.2–0.5 ng/mL UPLC-Q-ToF-MS
Linearity Range 0.5–250 ng/mL (plasma) UPLC-Q-ToF-MS
Analyte Recovery 95 to 119% LC-MS/MS
Limit of Quantitation 0.100 to 1 ng/mL LC-MS/MS

These values are representative examples from studies using deuterated internal standards for benzodiazepine analysis and demonstrate the sensitivity and accuracy achieved. researchgate.netnih.gov

Table 4: Compound Names Mentioned in this Article

Compound Name
3-hydroxy-flunitrazepam
7-acetamidoflunitrazepam
7-aminoflunitrazepam
7-amino-N-desmethylflunitrazepam
Deuterium
Flunitrazepam
This compound

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H12FN3O3 B593199 Flunitrazepam-d3 CAS No. 219533-64-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(2-fluorophenyl)-7-nitro-1-(trideuteriomethyl)-3H-1,4-benzodiazepin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3O3/c1-19-14-7-6-10(20(22)23)8-12(14)16(18-9-15(19)21)11-4-2-3-5-13(11)17/h2-8H,9H2,1H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPTYJKAXVCCBDU-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CN=C(C2=C1C=CC(=C2)[N+](=O)[O-])C3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1C(=O)CN=C(C2=C1C=CC(=C2)[N+](=O)[O-])C3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401345267
Record name Flunitrazepam-d3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401345267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

219533-64-9
Record name Flunitrazepam-d3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401345267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Considerations and Isotopic Labeling of Flunitrazepam D3

Principles of Deuterium (B1214612) Incorporation into Benzodiazepine (B76468) Structures

The introduction of deuterium into benzodiazepine structures like flunitrazepam is achieved by replacing hydrogen atoms with their heavier isotope, deuterium. google.com This process, known as deuteration or isotopic labeling, relies on chemical reactions that facilitate the exchange of hydrogen for deuterium. doi.orgnih.gov The stability of the C-D bond compared to the C-H bond can sometimes lead to altered metabolic profiles, a phenomenon known as the kinetic isotope effect, which is a key consideration in the design of deuterated drugs. bvsalud.org

For Flunitrazepam-d3, the deuterium atoms are typically incorporated into the N-methyl group of the benzodiazepine ring system. caymanchem.com This specific placement is advantageous as it is less likely to be exchanged back for hydrogen under typical physiological or analytical conditions. The formal name for this compound is 5-(2-fluorophenyl)-1,3-dihydro-1-(methyl-d3)-7-nitro-2H-1,4-benzodiazepin-2-one. caymanchem.com

The selection of the labeling position is critical to ensure the stability of the label throughout metabolic processes and analytical procedures. rsc.org Deuterium labeling can be achieved through various synthetic strategies, often involving the use of deuterated reagents at a specific step in the synthesis of the target molecule. google.comnih.gov

Methodological Approaches for the Synthesis of Deuterated Flunitrazepam Analogues

The synthesis of deuterated benzodiazepines, including this compound, often involves multi-step procedures starting from appropriately labeled precursors. A common strategy for introducing the trideuteromethyl group in this compound involves the use of deuterated iodomethane (B122720) (CD3I) as a key reagent. nih.gov

One general synthetic route to flunitrazepam and its analogs starts with 2-amino-5-nitro-2'-fluorobenzophenone. farmaciajournal.com This intermediate can be reacted with a glycine (B1666218) equivalent and subsequently cyclized to form the benzodiazepine core. The N-methylation step, which introduces the methyl group at the N1 position, is the critical stage for isotopic labeling. By using iodomethane-d3 (B117434) in the presence of a suitable base, the deuterated methyl group is installed.

A recent innovative approach has demonstrated the use of an ionic liquid, 1-n-butyl-2,3-dimethylimidazolium prolinate, as a catalyst for the deuteration of flunitrazepam. doi.org This method has shown high efficiency, achieving up to 95% deuterium incorporation at the most acidic hydrogen positions. doi.org The reaction kinetics indicate that maximum conversion can be reached in under 10 hours, and scaling up the reaction has yielded isolated deuterated flunitrazepam with an 89% yield. doi.org

Another described method for a related deuterated benzodiazepine, diazepam, involves reacting 7-chloro-1-methyl-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one with deuterated chloroform (B151607) in the presence of potassium carbonate. google.com While not specific to this compound, this illustrates the principle of using deuterated solvents as reagents for H-D exchange reactions.

The purification of the final deuterated compound is crucial to remove any unlabeled or partially labeled species. google.com Techniques such as column chromatography are often employed to achieve the desired isotopic and chemical purity. google.commdpi.com

Characterization Techniques for Confirming Isotopic Purity and Labeling Position

Ensuring the isotopic purity and confirming the precise location of the deuterium atoms are critical quality attributes for any deuterated standard. bvsalud.orgrsc.org Several powerful analytical techniques are employed for this purpose.

Mass Spectrometry (MS) is a primary tool for determining isotopic purity. High-resolution mass spectrometry (HRMS) can distinguish between the deuterated compound and its unlabeled counterpart based on their mass-to-charge (m/z) ratio. nih.govresearchgate.net By analyzing the isotopic cluster of the molecular ion, the degree of deuterium incorporation can be calculated. rsc.orgrsc.org Tandem mass spectrometry (MS/MS) can provide further structural information by fragmenting the molecule and analyzing the resulting product ions, which can help to confirm the position of the deuterium labels. nih.govresearchgate.net Liquid chromatography coupled with mass spectrometry (LC-MS) is a standard method for the analysis of flunitrazepam and its deuterated analogs in biological fluids. nih.govojp.govnih.govnih.govmaine.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy is another indispensable technique. ¹H NMR (proton NMR) is used to confirm the absence of protons at the labeled positions. doi.orggoogle.comrsc.orgnih.gov The integration of the remaining proton signals relative to a known internal standard allows for the quantification of deuterium incorporation. doi.orgrsc.org ¹³C NMR (carbon-13 NMR) can also be informative, as the signal of a carbon atom bonded to deuterium is split into a characteristic multiplet and shifted slightly upfield. rsc.org Two-dimensional NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), can definitively establish the location of the deuterium atoms within the molecular structure. rsc.org

The combination of MS and NMR provides a comprehensive characterization of the deuterated compound, ensuring its suitability as an internal standard for quantitative analyses. rsc.orgrsc.org

Interactive Data Tables

Table 1: Properties of this compound

PropertyValueSource
Formal Name 5-(2-fluorophenyl)-1,3-dihydro-1-(methyl-d3)-7-nitro-2H-1,4-benzodiazepin-2-one caymanchem.com
CAS Number 219533-64-9 caymanchem.com
Molecular Formula C₁₆H₉D₃FN₃O₃ caymanchem.com
Formula Weight 316.3 caymanchem.com
Purity ≥98% caymanchem.com

Table 2: Analytical Techniques for Characterization

TechniquePurposeKey Findings/ApplicationsSource
LC-MS/MS Quantification in biological fluidsRobust and specific for flunitrazepam and metabolites. nih.gov nih.govnih.govnih.gov
HR-MS Isotopic purity determinationDistinguishes H/D isotopologs to calculate enrichment. rsc.orgnih.govresearchgate.net rsc.orgnih.govresearchgate.netrsc.org
¹H-NMR Confirming labeling position and purityAbsence of proton signals at labeled sites; quantification via integration. doi.orgrsc.org doi.orggoogle.comrsc.orgnih.gov
¹³C-NMR Structural confirmationShows characteristic splitting and shift for deuterated carbons. rsc.org rsc.org

Metabolic Pathways of Flunitrazepam: Foundational Knowledge for Analytical Research

Elucidation of Primary and Secondary Metabolites of Flunitrazepam

The metabolism of flunitrazepam is complex, involving several key biochemical reactions that produce a range of primary and secondary metabolites. The main metabolic transformations include N-demethylation, 3-hydroxylation, and reduction of the 7-nitro group, followed by acetylation. researchgate.netnih.gov

The primary metabolites are formed through direct modification of the flunitrazepam molecule. These include:

N-desmethylflunitrazepam (norflunitrazepam) : Formed via the removal of the methyl group at the N-1 position. researchgate.netnih.gov This metabolite is pharmacologically active. nih.gov

3-hydroxyflunitrazepam : Results from the hydroxylation of the diazepine (B8756704) ring at the 3-position. researchgate.netresearchgate.net

7-aminoflunitrazepam (B158405) : Formed by the reduction of the nitro group at the 7-position. researchgate.netnih.gov This is often the major metabolite detected in urine. sci-hub.seoup.com

Secondary metabolites are produced through the further transformation of these primary metabolites. A combination of the initial reactions can lead to the formation of compounds such as 3-hydroxy-N-desmethylflunitrazepam, 7-amino-N-desmethylflunitrazepam, and 3-hydroxy-7-aminoflunitrazepam. researchgate.neteurekaselect.com The amino group of the "7-amino" metabolites can also undergo N-acetylation to form compounds like 7-acetamidoflunitrazepam and 7-acetamido-N-desmethylflunitrazepam. researchgate.netnih.goveurekaselect.com Finally, hydroxylated metabolites can be conjugated with glucuronic acid to form glucuronides, which facilitates their excretion. researchgate.netfarmaciajournal.com

Table 1: Major Metabolites of Flunitrazepam

Metabolite Name Abbreviation Metabolic Reaction(s)
N-desmethylflunitrazepam dmFNZ / Fonazepam N-demethylation
3-hydroxyflunitrazepam 3OHFNZ 3-hydroxylation
7-aminoflunitrazepam 7AFNZ Nitro-reduction
7-acetamidoflunitrazepam 7AcFNZ Nitro-reduction, N-acetylation
3-hydroxy-N-desmethylflunitrazepam 3OHdmFNZ / Nifoxipam N-demethylation, 3-hydroxylation
7-amino-N-desmethylflunitrazepam 7AdmFNZ N-demethylation, Nitro-reduction
7-acetamido-N-desmethylflunitrazepam 7AcdmFNZ N-demethylation, Nitro-reduction, N-acetylation
3-hydroxy-7-aminoflunitrazepam 3OH7AFNZ 3-hydroxylation, Nitro-reduction

Structural Elucidation of Key Metabolites Relevant to Forensic and Toxicological Analysis

In forensic toxicology, the identification of flunitrazepam use often relies on the detection of its metabolites, as the parent drug is rapidly metabolized and may be present at very low or undetectable concentrations in blood and urine, especially after a significant amount of time has passed. oup.comnih.gov

7-aminoflunitrazepam (7AFNZ) : This is a key target analyte in forensic analysis, particularly in urine samples, where it is the predominant metabolite. oup.comoup.com Its presence is a reliable indicator of flunitrazepam ingestion. wikipedia.orgwikidoc.org In postmortem cases, the parent drug can degrade entirely to 7-aminoflunitrazepam, making it a crucial marker. wikipedia.orgwikidoc.org Its chemical structure involves the reduction of the C7 nitro group (NO2) to an amino group (NH2).

N-desmethylflunitrazepam (dmFNZ) : This active metabolite is also a significant analyte. wikipedia.org Along with the parent drug and 7-aminoflunitrazepam, it is often monitored in blood samples for quantitative analysis. sci-hub.se Its structure is identical to flunitrazepam except for the absence of the methyl group on the nitrogen atom in the diazepine ring. nih.gov

Parent Drug (Flunitrazepam) : While it has a shorter detection window, analyzing for the parent drug itself in blood is important, especially in cases of suspected driving under the influence or in blood samples taken shortly after exposure. sci-hub.sewikipedia.org

Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the gold standards for the structural confirmation and quantification of these compounds in biological samples. sci-hub.senih.govasme.org Derivatization is sometimes required for GC-MS analysis of metabolites like 7-aminoflunitrazepam. uw.edu.pl The use of stable isotope-labeled internal standards, such as deuterated analogs of the analytes, is essential for accurate quantification in mass spectrometry-based methods. asme.org

Pharmacological Context of Flunitrazepam: Receptor Interaction Dynamics

Molecular Interactions of Benzodiazepines with Gamma-Aminobutyric Acid Type A (GABA-A) Receptors

The binding site for benzodiazepines is located at the interface between the α and γ subunits of the GABA-A receptor. wikipedia.org For a GABA-A receptor to be sensitive to benzodiazepines, it must contain both an α and a γ subunit. wikipedia.org

Subunit Specificity and Allosteric Modulation within the GABA-A Receptor Complex

GABA-A receptors are heteropentameric structures, typically composed of two α, two β, and one γ subunit. wikipedia.org The existence of multiple isoforms for each subunit (e.g., α1-6, β1-3, γ1-3) leads to a wide variety of GABA-A receptor subtypes with distinct pharmacological properties and distributions within the brain. oup.com

Classical benzodiazepines like Diazepam and Flunitrazepam exhibit high affinity for GABA-A receptors containing α1, α2, α3, or α5 subunits in combination with a γ2 subunit. wikidoc.orgdntb.gov.ua The specific α subunit present influences the pharmacological effect. For instance, receptors containing the α1 subunit are primarily associated with sedative effects, while those with α2 or α3 subunits are linked to anxiolytic actions. wikipedia.org Flunitrazepam has been noted to show a high affinity for the α5 subunit, which may contribute to its amnestic properties. mdpi.com

The allosteric modulation by benzodiazepines is a complex process. Different benzodiazepines may induce distinct conformational changes in the receptor, leading to varied functional outcomes. dntb.gov.ua This subunit specificity and the nuanced allosteric modulation provide a basis for the development of drugs with more selective therapeutic actions.

Subunit CompositionAssociated Pharmacological Effect of Benzodiazepine (B76468) Binding
α1-containing Sedation, Amnesia
α2/α3-containing Anxiolytic, Muscle Relaxant
α5-containing Cognition and Memory Modulation

Application of Labeled Ligands in Receptor Binding Assays and Photoaffinity Labeling Studies

Labeled ligands have been indispensable in elucidating the structure and function of the benzodiazepine binding site on the GABA-A receptor.

Receptor Binding Assays: Tritiated Flunitrazepam ([3H]flunitrazepam) has been a cornerstone radioligand in receptor binding assays for decades. nih.govacs.org These assays allow for the quantification and characterization of benzodiazepine binding sites in various tissues and preparations. By measuring the displacement of [3H]flunitrazepam by other non-labeled compounds, researchers can determine the binding affinities of new drug candidates. biorxiv.org Such studies have been instrumental in understanding the structure-activity relationships of benzodiazepine ligands.

Photoaffinity Labeling: Flunitrazepam is also a well-known photoaffinity label. nih.gov Upon exposure to UV light, Flunitrazepam can form a covalent bond with nearby amino acid residues within its binding site. This irreversible binding allows for the identification of the specific amino acids that constitute the benzodiazepine binding pocket. Studies using [3H]flunitrazepam for photoaffinity labeling have provided critical insights into the molecular architecture of the GABA-A receptor and the precise location of the benzodiazepine binding site at the α-γ subunit interface. nih.gov

In contrast to the use of [3H]flunitrazepam for studying receptor interactions, the application of Flunitrazepam-d3 lies in its role as a stable isotope-labeled internal standard. caymanchem.com In quantitative analytical methods like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), a known amount of this compound is added to a biological sample. Because it behaves almost identically to the non-deuterated Flunitrazepam during extraction and analysis but can be distinguished by its higher mass, it allows for highly accurate and precise measurement of Flunitrazepam concentrations. caymanchem.com This is particularly crucial in forensic investigations and clinical toxicology.

Labeled LigandPrimary ApplicationPrinciple of Use
[3H]Flunitrazepam Receptor Binding Assays, Photoaffinity LabelingRadioactive isotope allows for detection and quantification of binding. Photoreactive properties allow for covalent attachment to the binding site.
This compound Internal Standard for Quantitative AnalysisStable isotope with a higher mass allows for differentiation from the non-labeled compound in mass spectrometry, enabling precise quantification.

Advanced Analytical Methodologies Employing Flunitrazepam D3 As an Internal Standard

Principles of Stable Isotope Dilution Mass Spectrometry for Quantitative Analysis

Stable Isotope Dilution (SID) analysis is a powerful technique for precise quantification, particularly when coupled with mass spectrometry (MS). nih.gov The core principle of SID lies in the use of a stable isotope-labeled (SIL) compound as an internal standard (IS). acanthusresearch.com Flunitrazepam-d3 is a SIL internal standard, where three hydrogen atoms on the N-methyl group are replaced with deuterium (B1214612) atoms. caymanchem.com

The fundamental premise of SID-MS is that a known quantity of the SIL internal standard (e.g., this compound) is added to a sample at the beginning of the analytical process. wuxiapptec.com Because the SIL-IS is chemically almost identical to the analyte (e.g., flunitrazepam), it behaves in the same manner during sample extraction, cleanup, derivatization, and chromatographic separation. scispace.com Any loss of analyte during these steps is mirrored by a proportional loss of the internal standard. nih.gov

During mass spectrometric detection, the analyte and the SIL-IS are easily distinguished by their mass difference. acanthusresearch.com The quantification is not based on the absolute signal intensity of the analyte, which can be affected by matrix effects (ion suppression or enhancement) and instrumental variability. wuxiapptec.com Instead, it is based on the ratio of the MS response of the analyte to the MS response of the known amount of internal standard. nih.gov This ratio remains constant throughout the analytical procedure, correcting for variations and leading to highly accurate and precise results. cerilliant.comfrontiersin.org For this reason, SIL internal standards like this compound are considered the gold standard for quantitative mass spectrometry. frontiersin.org

Key Characteristics of an Effective SIL Internal Standard like this compound:

Characteristic Description Relevance to this compound
Chemical Similarity The IS should behave identically to the analyte during sample preparation and analysis. This compound is structurally identical to flunitrazepam, ensuring it co-elutes and experiences the same matrix effects. wuxiapptec.comnih.gov
Mass Difference The mass difference should be sufficient to prevent isotopic overlap or "cross-talk" between the analyte and IS signals. The +3 Da difference for this compound is generally sufficient to resolve its signal from the unlabeled analyte. nih.gov
Isotopic Stability The stable isotopes should be placed in a position on the molecule where they will not exchange with protons from the solvent or matrix. The deuterium atoms are on the stable N-methyl group, preventing back-exchange. caymanchem.comacanthusresearch.com

| Purity | The SIL-IS should be of high isotopic and chemical purity, with minimal presence of the unlabeled analyte. | High purity ensures that the IS does not contribute to the analyte's signal, which is crucial for accuracy at low concentrations. cerilliant.com |

Chromatographic Separation Techniques

This compound is utilized as an internal standard in conjunction with various chromatographic techniques to ensure the accurate quantification of flunitrazepam in complex matrices such as blood, urine, and plasma. caymanchem.commdpi.com

Gas chromatography-mass spectrometry is a classic and robust technique for the analysis of volatile and thermally stable compounds. lcms.cz For benzodiazepines like flunitrazepam, derivatization may sometimes be necessary to improve thermal stability and chromatographic behavior. researchgate.net In GC-MS methods, this compound is added to samples prior to extraction and analysis. It co-elutes very closely with the native flunitrazepam, and its distinct mass allows for simultaneous monitoring and quantification.

A study detailing the determination of flunitrazepam and its major metabolite in whole blood and plasma utilized a GC-MS method where this compound (F-d3) was employed as the internal standard. researchgate.net This approach allows for the correction of any variability during the sample preparation and injection phases, leading to reliable quantification.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the predominant technique for drug analysis in biological fluids due to its high sensitivity, specificity, and applicability to a wide range of compounds without the need for derivatization. researchgate.netnih.gov this compound is extensively used as an internal standard in these methods. nih.govscispace.com

In a validated LC-MS/MS method for the simultaneous quantification of flunitrazepam and other benzodiazepines in urine, deuterated analogues, including this compound, were used as internal standards. nih.gov The use of SID compensated for matrix effects and variations in extraction recovery, achieving a low limit of quantification (LOQ) for flunitrazepam. nih.govresearchgate.net Similarly, an LC-MS method for determining flunitrazepam and its metabolites in blood after solid-phase extraction successfully used this compound to ensure accuracy. nih.gov

Table of LC-MS/MS Method Parameters for Benzodiazepine (B76468) Analysis Using Deuterated Standards:

Parameter Finding Source
Analytes Flunitrazepam (FM2), 7-aminoFM2, nimetazepam, etc. nih.gov
Matrix Human Urine nih.gov
Internal Standards Deuterated analogues nih.gov
LOQ for Flunitrazepam 0.25 ng/mL nih.gov
LOQ for 7-aminoFM2 2.5 ng/mL nih.gov
Intra-day CV 0.6 to 4.6% nih.gov
Inter-day CV 1.2 to 9.4% nih.gov

Ultra-performance liquid chromatography (UPLC) utilizes smaller particle-sized columns (sub-2 µm) and higher pressures than conventional HPLC, resulting in significantly faster analysis times and improved resolution and sensitivity. scispace.com

A UPLC-MS/MS method was developed and validated for the screening and quantification of 23 benzodiazepines, including flunitrazepam, in whole blood. scispace.com The method employed this compound as one of the deuterated internal standards. The use of UPLC technology allowed for a total chromatographic run time of only 5 minutes, demonstrating a high-throughput capability essential in forensic toxicology. The use of SID with this compound ensured the method's accuracy was not compromised by matrix effects. scispace.com Another study used UPLC coupled to quadrupole time-of-flight mass spectrometry (UPLC-Q-ToF-MS) for the rapid analysis of flunitrazepam and its metabolites, achieving a total analysis time of 6 minutes, including sample extraction. researchgate.net

Capillary electrophoresis separates ions based on their electrophoretic mobility in an applied electric field. For neutral compounds like many benzodiazepines, a modification called micellar electrokinetic chromatography (MEKC) is used. farmaciajournal.comnycu.edu.tw MEKC introduces micelles into the buffer, which act as a pseudostationary phase to enable the separation of neutral analytes. farmaciajournal.com

When coupled with mass spectrometry, CE and MEKC are powerful tools for drug analysis. nih.gov The use of deuterated internal standards is crucial for achieving good quantitative performance in CE-MS by correcting for injection variability and potential ion suppression. nih.govnih.gov High-throughput screening methods, such as multisegment injection-capillary electrophoresis-mass spectrometry (MSI-CE-MS), rely on the co-migration of an analyte with its corresponding deuterated internal standard for unambiguous identification and quantification. jove.comacs.org While specific literature detailing the use of this compound in a CE-MS assay for flunitrazepam is not as common as for LC-MS, the principles of using deuterated standards are well-established and directly applicable. nih.govnih.gov

Ultra-Performance Liquid Chromatography (UPLC) Applications

Mass Spectrometric Detection Strategies

The choice of mass spectrometric detection strategy is critical for achieving the required sensitivity and specificity. This compound is integral to the most specific and accurate of these strategies.

Ionization Sources: For LC-based methods, soft ionization techniques are required. Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are most common. ESI is widely used for benzodiazepine analysis in positive ion mode. researchgate.netscispace.com APCI has also been shown to be effective for the analysis of flunitrazepam and its metabolites. nih.gov

Detection Modes:

Selected Ion Monitoring (SIM): In this single-MS mode, the mass spectrometer is set to detect only a few specific mass-to-charge (m/z) ions rather than scanning a full spectrum. This increases sensitivity by maximizing the time spent detecting ions of interest. For instance, a method could monitor the molecular ion for flunitrazepam (e.g., m/z 314) and its deuterated standard, this compound (e.g., m/z 317). nih.govresearchgate.net

Multiple Reaction Monitoring (MRM): This tandem mass spectrometry (MS/MS) technique offers the highest level of specificity and is the standard for quantitative bioanalysis. nih.gov A specific precursor ion for the analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. The same is done for the internal standard. This highly specific "transition" minimizes interference from other compounds in the matrix.

Table of Exemplary Mass Spectrometric Transitions for Flunitrazepam and Internal Standards:

Compound Precursor Ion (m/z) Product Ion (m/z) Source
Flunitrazepam 314.1 268.1 scispace.com
This compound 317.1 271.1 scispace.com
7-Aminoflunitrazepam (B158405) 284.2 135.1 scispace.com

The use of this compound in these advanced analytical methodologies is indispensable for ensuring the accuracy, precision, and reliability of quantitative results, particularly in the demanding fields of clinical and forensic toxicology.

Compound Reference Table

Compound Name
7-acetamidoflunitrazepam
7-acetamido-3-hydroxyflunitrazepam
7-aminoclonazepam
7-aminoflunitrazepam
7-aminothis compound
7-aminoflunitrazepam-d7
7-aminonitrazepam
3-hydroxyflunitrazepam
alprazolam
bromazepam
clonazepam
N-desmethylflunitrazepam
diazepam
Flunitrazepam
This compound
Flunitrazepam-d7
ketamine
lorazepam
midazolam
nimetazepam
nitrazepam
oxazepam
temazepam
triazolam

Selected Ion Monitoring (SIM) and Multiple Reaction Monitoring (MRM) for Enhanced Specificity

Mass spectrometry (MS) coupled with chromatographic techniques like gas chromatography (GC) or liquid chromatography (LC) is a cornerstone of modern analytical toxicology. To enhance the specificity and sensitivity of detection, particularly in complex matrices, selected ion monitoring (SIM) and multiple reaction monitoring (MRM) are widely employed.

In Selected Ion Monitoring (SIM) , the mass spectrometer is set to detect only a few specific ions corresponding to the analyte of interest and its internal standard, rather than scanning the entire mass spectrum. researchgate.net This approach significantly improves the signal-to-noise ratio, allowing for lower detection limits. For flunitrazepam and its deuterated internal standard, this compound, specific ions are chosen for monitoring. For instance, in a liquid chromatography-atmospheric pressure chemical ionization mass spectrometry (LC-APCI-MS) method, ions such as m/z 314 for flunitrazepam and m/z 317 for this compound might be monitored. nih.gov The use of this compound allows for the correction of any analytical variability, ensuring accurate quantification. nih.gov

Multiple Reaction Monitoring (MRM) offers even greater specificity and is the gold standard for quantification in tandem mass spectrometry (MS/MS). researchgate.net In MRM, a specific precursor ion for the analyte is selected in the first mass analyzer, fragmented in a collision cell, and then a specific product ion is monitored in the second mass analyzer. springermedizin.de This two-stage filtering dramatically reduces background interference. For flunitrazepam analysis, a typical MRM transition would be monitored, while a corresponding, mass-shifted transition would be used for this compound. The ratio of the analyte's MRM signal to the internal standard's MRM signal is used for quantification. This technique is highly robust and is routinely used for the analysis of benzodiazepines in blood and other biological samples. researchgate.net The use of multiple MRM transitions for each compound can further increase the confidence in identification. springermedizin.de

Table 1: Example of SIM and MRM Ions for Flunitrazepam and its Internal Standard This table is illustrative and specific ions may vary based on the exact methodology and instrumentation.

Compound Technique Precursor Ion (m/z) Product Ion (m/z) Reference
Flunitrazepam SIM (LC-APCI-MS) 314 N/A nih.gov
This compound SIM (LC-APCI-MS) 317 N/A nih.gov
Flunitrazepam MRM (LC-MS/MS) 314 268 springermedizin.de
Flunitrazepam-d7 MRM (LC-MS/MS) 321 275 maine.gov

Ionization Techniques (e.g., Electrospray Ionization, Atmospheric Pressure Chemical Ionization)

The interface between the liquid chromatograph and the mass spectrometer is the ionization source, which converts the neutral molecules eluting from the LC column into gas-phase ions. The choice of ionization technique is critical for achieving optimal sensitivity. For benzodiazepines like flunitrazepam, the most common atmospheric pressure ionization (API) techniques are Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar and thermally labile compounds. mdpi.com It generates ions directly from a solution by creating a fine spray of charged droplets. ESI is frequently used in the positive ion mode for the analysis of benzodiazepines, including flunitrazepam, in various biological matrices. Methods using UPLC-MS/MS with ESI have been developed for the simultaneous screening and quantification of multiple benzodiazepines, where deuterated internal standards like this compound are crucial for ensuring accuracy.

Atmospheric Pressure Chemical Ionization (APCI) is another powerful ionization technique that is suitable for a wide range of compounds, particularly those of medium to low polarity. farmaciajournal.com In APCI, the sample is nebulized and vaporized, and ionization occurs in the gas phase through reactions with ions created from a corona discharge. farmaciajournal.com APCI has been shown to be highly efficient for the ionization of benzodiazepines. researchgate.net Several sensitive and specific methods have been developed using HPLC-APCI-MS/MS for the simultaneous determination of flunitrazepam and its metabolites in human plasma, employing this compound as the internal standard. researchgate.netnih.gov

The choice between ESI and APCI can depend on the specific analytes and the sample matrix, with some studies finding APCI to be more efficient for certain benzodiazepines. researchgate.net In some cases, Atmospheric Pressure Photoionization (APPI) has also been explored as an alternative, noted for its effectiveness with less polar compounds and reduced sensitivity to matrix effects compared to ESI. mdpi.comresearchgate.net

Sample Preparation and Extraction Protocols for Biological and Complex Matrices

Before instrumental analysis, flunitrazepam and its metabolites must be extracted from the complex biological matrix (e.g., blood, urine, hair) and concentrated. The use of this compound as an internal standard, added at the beginning of the extraction process, is essential to compensate for any analyte loss during these steps. The two most common extraction techniques are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).

Solid-Phase Extraction (SPE) Techniques

Solid-Phase Extraction (SPE) is a highly effective and widely used technique for cleaning up and concentrating analytes from complex samples. nyc.gov The process involves passing the liquid sample through a cartridge containing a solid sorbent. The analytes of interest are retained on the sorbent while interferences are washed away. The purified analytes are then eluted with a small volume of an appropriate solvent. nyc.gov

Table 2: Examples of Solid-Phase Extraction Protocols for Flunitrazepam

Matrix SPE Cartridge Key Steps Internal Standard Reference
Human Plasma Oasis® MCX Extraction of flunitrazepam and metabolites This compound researchgate.netnih.gov
Urine BondElut Certify Enzymatic hydrolysis followed by SPE Flunitrazepam-d7 oup.com
Hair Not specified Extraction and confirmation of flunitrazepam and 7-AFN Deuterated standards nih.gov
Blood Polychrom Clin II Extraction followed by derivatization and GC/MS analysis Deuterated standards nyc.gov

Liquid-Liquid Extraction (LLE) Methodologies

Liquid-Liquid Extraction (LLE) is a classic extraction method based on the differential solubility of compounds between two immiscible liquid phases, typically an aqueous sample and an organic solvent. nih.gov For the extraction of benzodiazepines from biological fluids, the pH of the aqueous phase is often adjusted to optimize the partitioning of the analytes into the organic phase.

A variety of organic solvents are used for the LLE of flunitrazepam, including chloroform (B151607), ethyl acetate, and mixtures like diethyl ether-chloroform. nih.govoup.com For instance, a method for determining flunitrazepam in hair involved a direct LLE with a diethyl ether-chloroform mixture after incubation of the sample. nih.gov In another protocol for whole blood analysis, deuterated internal standards, including Flunitrazepam-d7, are added before a liquid-liquid extraction with an organic solvent. maine.gov Although sometimes perceived as more labor-intensive than SPE, LLE can be highly efficient and is a valuable technique, particularly when dealing with certain sample types or when SPE is not feasible. researchgate.net

Electrochemical Sensing and Detection of Flunitrazepam Analogues

Electrochemical methods offer a promising alternative to chromatographic techniques for the detection of flunitrazepam and other benzodiazepines. nih.gov These methods are typically rapid, cost-effective, and can be integrated into portable devices for on-site screening. mdpi.comcore.ac.uk The principle of detection is based on the electrochemical activity of the benzodiazepine structure, particularly the reducible azomethine group. nih.gov

Recent research has focused on developing highly sensitive sensors using advanced materials. For example, screen-printed electrodes modified with graphene have shown excellent analytical performance for flunitrazepam detection due to graphene's high conductivity and large surface area. researchgate.netmdpi.com Other novel materials, such as MXene-Ti3C2Tx nanomaterials combined with cucurbit researchgate.neturil macrocyclic molecules, have been used to create sensors with very low detection limits (in the nanomolar range) and high selectivity. researchgate.net

Various voltammetric techniques are employed, including cyclic voltammetry, differential pulse voltammetry, and square wave voltammetry, to measure the electrochemical response of flunitrazepam. core.ac.ukmdpi.com These sensors have been successfully applied to detect flunitrazepam in buffer solutions, alcoholic beverages, and even artificial urine samples, demonstrating their potential for forensic and clinical applications. mdpi.comresearchgate.net While this compound is not used as an internal standard in these direct detection methods, this technology is pivotal for the rapid sensing of flunitrazepam and its analogues.

Immunochemical Assay Development and Analytical Performance Evaluation (e.g., Cross-Reactivity, Sensitivity)

Immunochemical assays, such as Radioimmunoassay (RIA) and Enzyme-Linked Immunosorbent Assay (ELISA), are widely used for the initial screening of drugs of abuse in biological samples. nih.gov These assays are based on the highly specific binding between an antibody and its target antigen (in this case, flunitrazepam or its metabolites).

The development of a specific immunoassay for flunitrazepam involves synthesizing a hapten (a modified version of the drug) and coupling it to a carrier protein to generate antibodies in animals. nih.gov The performance of these assays is critically evaluated for sensitivity and specificity. Sensitivity refers to the lowest concentration of the drug that can be reliably detected. ELISAs have been developed that can detect flunitrazepam and its major metabolite, 7-aminoflunitrazepam, at concentrations below 5 ng/mL in urine. oup.com

Cross-reactivity is a major consideration in immunoassay performance. It refers to the potential of structurally related compounds (like other benzodiazepines or flunitrazepam metabolites) to bind to the antibody and produce a positive result. sci-hub.se Some immunoassays are designed to be group-specific, detecting a wide range of benzodiazepines, while others are developed to be highly specific for flunitrazepam. nih.govsci-hub.se For example, a specific RIA was developed that showed very little cross-reactivity with other related 1,4-benzodiazepines. nih.gov In contrast, some ELISA methods show significant cross-reactivity with metabolites like 7-aminoflunitrazepam, which can be advantageous as the metabolite is often present in higher concentrations and for a longer duration than the parent drug. oup.comnih.gov It is important to note that while immunoassays are excellent screening tools, positive results are typically considered presumptive and should be confirmed by a more specific method like GC-MS or LC-MS/MS, where this compound plays its role as an internal standard. sci-hub.se

Table 3: Cross-Reactivity Data for a Flunitrazepam Immunoassay This table is a representative example; cross-reactivity profiles are specific to each antibody and assay kit.

Compound Concentration Tested (µg/L) Cross-Reactivity (%) Reference
7-Aminoflunitrazepam 1000 High (used as standard) oup.com
Diazepam 1000 1.5 oup.com
Nordiazepam 1000 <0.1 oup.com
Oxazepam 1000 <0.1 oup.com
Temazepam 1000 <0.1 oup.com

Flunitrazepam D3 in Forensic and Biomedical Toxicology Research

Method Validation and Performance Characteristics for Deuterated Internal Standards

The use of stable isotope-labeled internal standards (SIL-IS), such as Flunitrazepam-d3, is considered the gold standard in quantitative bioanalysis using mass spectrometry. kcasbio.comscispace.com An internal standard is crucial for ensuring the accuracy and reliability of an analytical method by compensating for variations that can occur during sample preparation, injection into the analytical instrument, and ionization processes. aptochem.com this compound is particularly valuable because its chemical and physical properties are nearly identical to the non-labeled flunitrazepam, ensuring it behaves similarly throughout the analytical procedure. wuxiapptec.com

Key performance characteristics for a deuterated internal standard like this compound include:

Co-elution: Ideally, the deuterated internal standard should co-elute with the analyte (flunitrazepam) to ensure both are subjected to the same matrix effects. aptochem.com However, extensive deuteration can sometimes lead to slight chromatographic separation from the unlabeled compound. kcasbio.com

Mass Difference: The mass increase in the deuterated standard should be sufficient to produce a signal outside the natural isotopic distribution of the analyte, preventing cross-talk or interference. aptochem.com A mass difference of 4-5 Da is generally considered ideal. wuxiapptec.com

Purity: The purity of the deuterated standard is critical. The presence of unlabeled flunitrazepam as an impurity in the this compound standard can lead to an overestimation of the analyte concentration. tandfonline.com

Stability: Deuterated standards should be stable, with no hydrogen-deuterium exchange occurring during the analytical process, which could alter the fragmentation pattern and affect quantification. kcasbio.com

Method validation for assays using this compound involves assessing parameters such as selectivity, linearity, accuracy, precision (repeatability and intermediate precision), recovery, and matrix effect, in line with guidelines from bodies like the Scientific Working Group for Forensic Toxicology (SWGTOX). unb.brmdpi.com

Strategies for the Quantitative Determination of Flunitrazepam and its Metabolites in Challenging Biological Samples

The analysis of flunitrazepam and its metabolites, such as 7-aminoflunitrazepam (B158405) and N-desmethylflunitrazepam, in biological samples presents several challenges. questdiagnostics.com Concentrations can be very low, especially in cases of drug-facilitated sexual assault (DFSA) where there may be a significant delay between drug administration and sample collection. sci-hub.se Furthermore, biological matrices like blood, urine, and hair are complex and can interfere with the analysis. sci-hub.seusdtl.com

This compound is instrumental in overcoming these challenges. It is typically added to the biological sample at the beginning of the extraction process at a known concentration. kcasbio.com This allows for the correction of any analyte loss during sample preparation steps such as liquid-liquid extraction (LLE), solid-phase extraction (SPE), or protein precipitation. sci-hub.seresearchgate.net

Table 1: Extraction and Analytical Techniques for Flunitrazepam and its Metabolites

Biological Matrix Extraction Method Analytical Technique Internal Standard(s) Used Reference
Serum, Blood, Urine Solid-Phase Extraction (SPE) LC-APCI-MS This compound, 7-AF-d3 nih.gov
Hair Solid-Phase Extraction (SPE) GC-MS (NCI) Deuterated internal standards for FN and 7-AFN usdtl.com
Plasma Solid-Phase Extraction (SPE) HPLC-APCI-MS/MS Deuterated internal standard of flunitrazepam researchgate.net
Plasma, Urine Monolithic C18 SPE SpinTip UPLC-Q-ToF-MS Deuterated analogues researchgate.net
Whole Blood Acid Hydrolysis, Extraction, Derivatization GC-MS 7-amino-FN-d3 oup.com

Interactive data table coming soon.

The choice of analytical technique is also critical. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), are the most common methods. farmaciajournal.comresearchgate.net LC-MS/MS offers high sensitivity and specificity, enabling the detection of low concentrations of flunitrazepam and its metabolites. researchgate.net The use of this compound in these methods significantly improves the accuracy of quantification.

Development of Robust and Reproducible Analytical Assays for Research Applications

The development of robust and reproducible analytical assays is paramount for generating reliable data in forensic and biomedical research. The inclusion of this compound as an internal standard is a cornerstone of this process. A robust assay is one that is not significantly affected by small variations in method parameters, while a reproducible assay yields consistent results over time and between different laboratories.

The use of this compound contributes to assay robustness by minimizing the impact of variability in sample extraction and instrumental analysis. scispace.comaptochem.com For instance, in a study determining flunitrazepam and its metabolites in blood, the use of this compound and 7-AF-d3 as internal standards resulted in high recoveries ranging from 92% to 99%. nih.gov Another study validating a method for 23 benzodiazepines in whole blood using this compound and other deuterated standards demonstrated good precision and accuracy. scispace.com

Table 2: Performance Characteristics of Analytical Methods Using this compound

Analytical Method Analyte(s) Limit of Detection (LOD) / Limit of Quantification (LOQ) Linearity Range Recovery Reference
LC-APCI-MS F, 7-AF, N-DF, 3-OHF LOD: 0.2 µg/L (F, 7-AF), 1 µg/L (N-DF, 3-OHF) 1-500 µg/L 92-99% nih.gov
HPLC-APCI-MS/MS Flunitrazepam, 7-aminoflunitrazepam, N-desmethylflunitrazepam LOD: 0.25 µg/L (Flunitrazepam), 0.5 µg/L (7-aminoflunitrazepam), 2.0 µg/L (N-desmethylflunitrazepam) Not specified >89% researchgate.net
UPLC-Q-ToF-MS Flunitrazepam, 7-aminoflunitrazepam LOD: 0.2-0.5 ng/mL 0.5-250 ng/mL (plasma), 0.4-500 ng/mL (urine) 93.5-118% (plasma), 97.7-109% (urine) researchgate.net

Interactive data table coming soon.

The validation process for these assays typically includes assessing the linearity of the calibration curve, determining the lower limit of quantification (LLOQ), and evaluating intra- and inter-day precision and accuracy. usdtl.comresearchgate.net By consistently demonstrating acceptable performance across these parameters, assays incorporating this compound prove their robustness and reproducibility for research applications.

Quality Assurance and Reference Material Characterization for Flunitrazepam D3

Adherence to International Standards for Certified Reference Materials (e.g., ISO 17025, ISO 17034)

The production and certification of Flunitrazepam-d3 as a reference material are governed by internationally recognized standards to ensure its quality, consistency, and reliability. The primary standards are ISO/IEC 17025, which outlines the general requirements for the competence of testing and calibration laboratories, and ISO 17034, which specifies the requirements for the competence of reference material producers. caymanchem.comcaymanchem.comsigmaaldrich.com

Adherence to these standards signifies that the this compound CRM has been manufactured and tested under a robust quality management system. sigmaaldrich.com This includes:

Competence of Personnel: Ensuring that all staff involved in the production and certification process are adequately trained and competent.

Validated Methods: Utilizing validated analytical methods for the characterization and purity assessment of the material. caymanchem.comcaymanchem.com

Equipment Calibration: Maintaining and calibrating all equipment used in the manufacturing and testing process to ensure accuracy and traceability. lgcstandards.com

Documentation and Reporting: Providing a comprehensive certificate of analysis (CoA) that includes the certified property values, associated uncertainties, and a statement of metrological traceability. caymanchem.comcaymanchem.com

Producers of CRMs for forensic applications, such as this compound, are often accredited to these standards by national accreditation bodies. industry.gov.auindustry.gov.au This accreditation provides confidence to end-users that the reference material is of high quality and suitable for its intended purpose in quantitative analysis. seta-crm.co.uk

Table 1: Key Requirements of ISO 17025 and ISO 17034 for CRMs

StandardFocusKey Requirements for this compound CRM
ISO/IEC 17025 Competence of Testing and Calibration LaboratoriesUse of validated analytical methods for characterization. Regular calibration and performance verification of analytical instruments. lgcstandards.com Traceability of measurements to national or international standards.
ISO 17034 Competence of Reference Material ProducersComprehensive characterization of the material. Assessment of homogeneity and stability. industry.gov.au Assignment of certified property values and their uncertainties. Issuance of a detailed Certificate of Analysis. lgcstandards.com

Metrological Traceability and Uncertainty Assessment in Reference Standard Preparation

Metrological traceability is a cornerstone of reliable measurements. For this compound CRMs, this means that the certified value of a property, such as concentration or purity, is linked to a national or international standard through an unbroken chain of calibrations, each contributing to the total uncertainty. industry.gov.auindustry.gov.au The certificate of analysis for a this compound CRM will explicitly state its metrological traceability. caymanchem.comcaymanchem.com

Purity of the Neat Material: The purity of the starting this compound material is a significant contributor. This is typically determined using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). lgcstandards.com

Gravimetric and Volumetric Measurements: The accuracy of balances and volumetric glassware used in preparing solutions is crucial. Balances must be calibrated annually by an ISO/IEC 17025 accredited service, with weekly verification using certified weights. lgcstandards.com

Homogeneity: The consistency of the property value (e.g., concentration) throughout the batch of the reference material must be assessed. lgcstandards.com

Stability: The stability of the reference material over time and under different storage conditions contributes to the uncertainty. lgcstandards.com

The combined standard uncertainty is calculated by combining the individual uncertainties from each source. The expanded uncertainty is then determined by multiplying the combined standard uncertainty by a coverage factor (typically k=2), which provides a level of confidence of approximately 95%. mdpi.com This expanded uncertainty is reported on the certificate of analysis. lgcstandards.com

Table 2: Example of Uncertainty Contributions in a Deuterated Standard Preparation

Uncertainty SourceExample Contribution
Purity of Raw Material± 0.1%
Gravimetric Measurement± 0.05%
Volumetric Measurement± 0.1%
Homogeneity± 0.2%
Stability± 0.15%

Long-Term Stability and Storage Considerations for Deuterated Standards

The stability of a deuterated standard like this compound is paramount to its reliability as a reference material. Stability testing is performed to establish the re-test period or expiry date and to recommend appropriate storage conditions. europa.eu

Long-Term Stability Studies:

Long-term stability studies are conducted under recommended storage conditions to evaluate the integrity of the standard over an extended period. europa.eu For this compound, which is often supplied as a solution in methanol (B129727) or acetonitrile, long-term storage is typically at -20°C to ensure stability. caymanchem.comcaymanchem.com Studies have shown that at -20°C, the degradation of benzodiazepines is minimal over a year. nih.gov Some suppliers indicate a stability of at least three years when stored at -20°C. caymanchem.com For crystalline powder forms, storage at 2-8°C in a dark, airtight container is recommended for maximum stability. lgcstandards.com

Accelerated Stability Studies:

Accelerated stability studies involve storing the material at elevated temperatures (e.g., 40°C) for a shorter duration (e.g., 6 months). europa.euijnrd.org These studies help to predict the long-term stability and to assess the impact of short-term exposure to non-ideal conditions, such as during shipping. lgcstandards.com For instance, some studies have shown no significant decrease in purity after two weeks at 40°C, supporting transport at ambient temperatures. lgcstandards.com

Storage Considerations:

Proper storage is crucial to maintain the integrity of this compound standards. Key considerations include:

Temperature: As recommended by the manufacturer, typically -20°C for solutions and 2-8°C for neat solids. caymanchem.comlgcstandards.comcaymanchem.com

Light: Protection from light is often recommended to prevent photodegradation. lgcstandards.comgtfch.org

Container: Standards should be stored in their original, unopened, airtight containers to prevent solvent evaporation and contamination. lgcstandards.comlgcstandards.com Once opened, the solution should be used promptly. lgcstandards.com

The use of deuterated standards requires careful consideration of their isotopic purity. The degree of deuteration should be high to avoid interference from the non-deuterated analogue. gtfch.org

Table 3: Recommended Storage Conditions for this compound

FormRecommended Storage TemperatureAdditional Considerations
Solution (in Methanol/Acetonitrile) -20°C caymanchem.comcaymanchem.comProtect from light. gtfch.org Use promptly after opening. lgcstandards.com
Neat Solid (Crystalline Powder) 2-8°C lgcstandards.comStore in a dark, airtight container. lgcstandards.com

Future Perspectives and Innovative Research Directions for Deuterated Flunitrazepam

Integration with High-Resolution Mass Spectrometry and Untargeted Metabolomics Approaches

The use of Flunitrazepam-d3 as an internal standard is crucial for accurate quantification in complex biological matrices. caymanchem.comasme.orgresearchgate.netnih.gov The future of its application lies in the integration with high-resolution mass spectrometry (HRMS) and untargeted metabolomics. HRMS instruments, such as Quadrupole Time-of-Flight (Q-ToF) and Orbitrap mass analyzers, offer significant advantages over traditional mass spectrometers by providing more precise mass measurements. researchgate.netresearchgate.netufz.de This enhanced mass accuracy allows for better differentiation of this compound and its metabolites from endogenous matrix components, leading to improved data quality and quantity. researchgate.net

Untargeted metabolomics, which aims to comprehensively analyze all small molecules in a biological sample, stands to benefit greatly from the precision of HRMS and the reliability of deuterated internal standards like this compound. ufz.denih.gov In this approach, all detectable features (mass-to-charge ratio with a specific retention time) are recorded and statistically analyzed to identify significant changes related to a particular state, such as drug exposure. ufz.denih.gov The use of this compound helps to control for variations in sample preparation and instrument response, ensuring that observed differences are truly biological and not analytical artifacts. researchgate.netnih.gov This integrated approach has the potential to uncover novel biomarkers of flunitrazepam exposure and provide a more holistic understanding of its metabolic fate.

Research has demonstrated the successful application of UPLC-Q-ToF-MS methods for the analysis of flunitrazepam and its metabolites in biological fluids, utilizing deuterated internal standards for quantification. researchgate.net These studies highlight the excellent linearity, low limits of detection, and high accuracy achievable with this technology. The ability to perform full-scan MS and then target specific ions provides both qualitative and quantitative information from a single analysis.

ParameterFindingReference
Linearity Range (Plasma)0.5–250 ng/mL researchgate.net
Linearity Range (Urine)0.4–500 ng/mL researchgate.net
Detection Limits0.2–0.5 ng/mL researchgate.net
Accuracy of Quantitation89–110% researchgate.net
Intra- and Inter-day CVs<13.5% researchgate.net

Development of Novel Analytical Platforms and Miniaturized Devices

The development of novel analytical platforms and miniaturized devices represents a significant leap forward for the rapid and on-site analysis of substances like flunitrazepam. These advancements are moving towards making analytical processes more efficient, portable, and accessible. Innovations in microextraction techniques, such as solid-phase microextraction (SPME) and microextraction by packed sorbent (MEPS), are at the forefront of this evolution, offering high recovery of target analytes from complex matrices with minimal solvent usage. researchgate.net

These miniaturized systems often integrate selective sorbents, such as molecularly imprinted polymers (MIPs), which can be synthesized to have specific cavities for trapping target molecules like flunitrazepam and its deuterated analogue, this compound. ua.es The development of in-situ synthesized imprinted monoliths within capillaries demonstrates the potential for creating highly selective and repeatable miniaturized extraction devices. ua.es These can be coupled directly online with analytical instruments like nano-liquid chromatography (nanoLC), streamlining the entire analytical workflow. ua.es

Furthermore, the advent of automated on-line solid-phase extraction (SPE) coupled with tandem mass spectrometry (MS-MS) showcases a high-throughput approach that significantly reduces sample preparation time and the need for chromatographic separation. chromatographyonline.com Such systems can be quantitated using deuterated internal standards, including those for various benzodiazepines, ensuring accuracy and reliability. chromatographyonline.com The trend towards miniaturization and automation is crucial for applications requiring rapid screening, such as in forensic toxicology and clinical settings.

TechniqueAdvantage
Microextraction by Packed Sorbent (MEPS)High recovery, reduced solvent use
Molecularly Imprinted Polymers (MIPs)High selectivity for target analytes
Automated on-line SPE-MS-MSHigh throughput, reduced sample preparation

Advancements in Isotopic Labeling Techniques for Enhanced Research Capabilities

Advancements in isotopic labeling techniques are pivotal for enhancing the research capabilities related to deuterated compounds like this compound. The synthesis of isotopically labeled compounds, including those with deuterium (B1214612) and carbon-13, is fundamental for a wide range of studies, from metabolism and excretion (ADME) to in-depth structural analysis. researchgate.net While radioisotopes have traditionally been used due to the sensitivity of radioactivity detection, stable isotopes are crucial for complementing these studies, particularly for use as internal standards in mass spectrometry. researchgate.net

Modern synthetic strategies are continually being developed to produce isotopically labeled versions of drugs and their metabolites with high purity and specific activity. researchgate.net For instance, synthetic routes have been established for creating deuterium-labeled versions of various compounds, achieving high isotopic distribution. researchgate.net These advancements allow for more precise and reliable quantification in analytical methods.

Isotopic labeling is not limited to deuterium. The use of other stable isotopes, such as ¹³C and ¹⁵N, is instrumental in techniques like solid-state NMR for determining the three-dimensional structure of biomacromolecules. While uniform labeling is a cost-effective approach, selective labeling of specific amino acid residues allows for the measurement of distances and the study of intermolecular contacts. The principles of selective labeling, driven by incorporating specifically labeled precursors into biosynthetic pathways, can be applied to enhance the understanding of drug-receptor interactions and metabolic pathways at a molecular level. These advanced labeling strategies, combined with powerful analytical techniques, will continue to drive forward our understanding of the pharmacology and toxicology of compounds like flunitrazepam.

IsotopeApplication
Deuterium (²H)Internal standards in MS, probing protein dynamics
Carbon-13 (¹³C)Structural determination (NMR), metabolic flux analysis
Nitrogen-15 (¹⁵N)Structural determination (NMR)

Q & A

Q. What analytical methodologies are recommended for identifying and quantifying Flunitrazepam-d³ in biological matrices?

Flunitrazepam-d³, a deuterated analog of Flunitrazepam, is commonly used as an internal standard in mass spectrometry-based assays. High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard due to its specificity and sensitivity. For example, validated LC-MS/MS methods for benzodiazepines (e.g., Diazepam) demonstrate limits of detection (LOD) as low as 0.1 ng/mL in plasma, with precision (RSD <15%) and accuracy (85–115%) meeting FDA guidelines . Deuterated analogs like Flunitrazepam-d³ minimize matrix effects by matching the ionization efficiency of the target analyte, improving quantification reliability .

Q. How does the deuterium substitution in Flunitrazepam-d³ influence its physicochemical properties compared to the non-deuterated form?

Deuterium incorporation at specific positions (e.g., methyl or aromatic groups) reduces metabolic degradation via the kinetic isotope effect, prolonging half-life in vivo. However, this substitution does not significantly alter chromatographic retention times, ensuring co-elution with the parent compound during LC-MS analysis. Studies on deuterated benzodiazepines show <5% variation in logP values, confirming minimal impact on lipophilicity . Researchers must validate deuterium stability under experimental conditions (e.g., pH, temperature) to prevent isotopic exchange, which could compromise data integrity .

Q. What quality control parameters are critical for synthesizing Flunitrazepam-d³ with high isotopic purity?

Isotopic purity (≥98% deuterium enrichment) must be verified via nuclear magnetic resonance (¹H-NMR) and high-resolution mass spectrometry (HRMS). Residual protonated impurities (>2%) can skew quantitative results in tracer studies. Additionally, residual solvents (e.g., acetone, ethanol) should be quantified using gas chromatography (GC) to meet ICH Q3C guidelines (<500 ppm) .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacokinetic data for Flunitrazepam-d³ across different experimental models?

Discrepancies often arise from interspecies metabolic differences (e.g., cytochrome P450 isoform expression in rodents vs. humans) or variations in administration routes (oral vs. intravenous). A systematic approach includes:

  • Cross-model validation : Compare AUC and Cmax values in human hepatocyte assays versus in vivo rodent models .
  • Metabolite profiling : Use HRMS to identify species-specific metabolites (e.g., N-desalkylflurazepam vs. 3-hydroxy derivatives) that may affect clearance rates .
  • Statistical reconciliation : Apply mixed-effects modeling to account for inter-individual variability in human trials .

Q. What experimental design considerations are essential for studying Flunitrazepam-d³’s cross-reactivity in immunoassays?

Immunoassays for benzodiazepines (e.g., ELISA) may exhibit cross-reactivity with Flunitrazepam-d³ due to structural similarities. To mitigate false positives:

  • Epitope mapping : Characterize antibody binding affinity using surface plasmon resonance (SPR) to identify critical recognition sites .
  • Threshold calibration : Establish cross-reactivity thresholds (<5%) via dose-response curves in spiked matrices (e.g., urine, serum) .
  • Interference testing : Evaluate common interferents (e.g., opioids, antidepressants) using orthogonal methods like LC-MS/MS .

Q. How can researchers optimize Flunitrazepam-d³’s stability in long-term storage for longitudinal studies?

Degradation pathways (hydrolysis, photolysis) must be controlled:

  • Temperature : Store at -80°C in amber vials to prevent photodegradation; stability studies show <10% degradation over 12 months under these conditions .
  • Matrix selection : Use lyophilized plasma instead of liquid matrices to reduce enzymatic activity; reconstitution stability should be validated pre-study .
  • Additives : Incorporate antioxidants (e.g., ascorbic acid) or chelating agents (EDTA) to inhibit metal-catalyzed oxidation .

Methodological Frameworks

Applying the FINERMAPS criteria to formulate research questions on Flunitrazepam-d³’s neuropharmacological effects

  • Feasible : Ensure access to GLP-compliant LC-MS/MS facilities for metabolite quantification .
  • Novel : Investigate understudied interactions (e.g., Flunitrazepam-d³’s modulation of GABAA receptor subtypes) using patch-clamp electrophysiology .
  • Ethical : Adhere to ICH GCP guidelines for preclinical-to-clinical translation, including animal welfare and informed consent protocols .

Addressing conflicting data on Flunitrazepam-d³’s binding affinity using computational and empirical models

  • Molecular docking : Simulate interactions with GABAA receptors using Schrödinger Suite to predict binding free energies (ΔG) .
  • Radioligand displacement assays : Compare Ki values across cell lines (e.g., HEK293 vs. neuronal primary cultures) to assess model-dependent variability .

Data Presentation Standards

Reporting guidelines for Flunitrazepam-d³ studies in peer-reviewed journals

  • Pharmacological data : Express IC50/EC50 values with 95% confidence intervals and statistical tests (e.g., ANOVA with Tukey post-hoc) .
  • Spectral data : Include HRMS spectra (m/z, isotopic pattern) and NMR chemical shifts (δ in ppm) in supplementary materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.